6-Chloropyrazino[2,3-a]phenazin-5(7H)-one
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Overview
Description
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one is a heterocyclic compound that belongs to the phenazine family Phenazines are a class of nitrogen-containing compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of chloropyrazine with phenazine-5-one in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 80-100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced phenazine derivatives, and substitution can result in various substituted phenazines .
Scientific Research Applications
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloropyrazino[2,3-a]phenazin-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]phenazin-5-ol: Shares a similar phenazine core structure but lacks the chlorine and pyrazine moieties.
2-Methoxy-6-chloropyrazino[2,3-a]phenazin-5-ol: Similar structure with an additional methoxy group.
Uniqueness
6-Chloropyrazino[2,3-a]phenazin-5(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
192816-87-8 |
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Molecular Formula |
C14H7ClN4O |
Molecular Weight |
282.68 g/mol |
IUPAC Name |
6-chloropyrazino[2,3-a]phenazin-5-ol |
InChI |
InChI=1S/C14H7ClN4O/c15-9-10-12(11-13(14(9)20)17-6-5-16-11)19-8-4-2-1-3-7(8)18-10/h1-6,20H |
InChI Key |
ZGGINNQYNKGERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=C(C4=NC=CN=C4C3=N2)O)Cl |
Origin of Product |
United States |
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